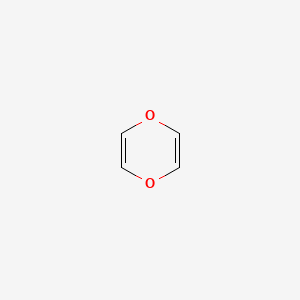
1,4-Dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dioxine is an oxacycle that is 4H-pyran in which the methylene group at position 4 is replaced by an oxygen. Non-aromatic.
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
1,4-Dioxane is primarily utilized as a solvent in the pharmaceutical sector. Its role includes:
- Solvent for Drug Formulation : It is commonly used to dissolve active pharmaceutical ingredients (APIs) during the formulation of medications. This property facilitates the creation of stable and effective drug products.
- Extraction and Synthesis : The compound is employed in the extraction of natural products and in various chemical synthesis processes, aiding in the development of new pharmaceuticals .
Case Study: Solvent Properties
A study highlighted that 1,4-dioxane can effectively dissolve a wide range of organic compounds, making it a preferred choice for pharmaceutical applications. Its ability to maintain stability under various conditions enhances its utility in drug development .
Medical and Research Applications
In medical and research laboratories, 1,4-dioxane serves several critical functions:
- Tissue Preparation : It is used as a dehydrating agent for biological tissues prior to microscopic examination. This application is vital for histological studies where tissue integrity must be preserved during processing .
- Scintillation Cocktails : The compound is included in scintillation cocktails used in radiolabeling techniques for tracking biological processes in life sciences research. Concentrations can reach up to 80% in these formulations .
Data Table: Applications in Medical Research
| Application | Description | Concentration Used |
|---|---|---|
| Tissue Dehydration | Prepares samples for microscopy | Varies |
| Scintillation Cocktails | Used as a solvent for radiolabeled tracers | Up to 80% |
Industrial Uses
1,4-Dioxane finds applications in various industrial processes:
- Manufacturing of Plastics and Polymers : It is utilized as a solvent and reagent in producing plastics, particularly in creating photosensitive resins and magnetic recording tapes .
- Cleaning Products : The compound is often found as an impurity in ethoxylated surfactants used in personal care and cleaning products. Its presence raises concerns regarding human exposure due to potential carcinogenic effects .
Case Study: Environmental Impact
Research indicates that 1,4-dioxane can contaminate groundwater through industrial discharge and improper disposal of products containing this compound. Studies have shown elevated levels of 1,4-dioxane in drinking water sources near industrial sites, prompting regulatory scrutiny .
Toxicological Considerations
While 1,4-dioxane has valuable applications, it poses significant health risks:
- Carcinogenicity : Animal studies have demonstrated that exposure to 1,4-dioxane can lead to liver tumors and other malignancies. For instance, a study found that male rats exposed to high doses developed hepatocellular adenomas at significantly increased rates compared to controls .
- Health Effects from Exposure : Long-term exposure can lead to liver damage and alterations in hematological parameters. Notably, elevated serum enzyme levels indicate potential liver injury following exposure .
Data Table: Health Effects from Exposure
| Exposure Level (ppm) | Observed Effects |
|---|---|
| 250 | No significant effects observed |
| 1,250 | Decreased hemoglobin levels; liver lesions noted |
| 3,200 | Significant liver damage; elevated enzyme levels |
Propiedades
Número CAS |
290-67-5 |
|---|---|
Fórmula molecular |
C4H4O2 |
Peso molecular |
84.07 g/mol |
Nombre IUPAC |
1,4-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |
Clave InChI |
KVGZZAHHUNAVKZ-UHFFFAOYSA-N |
SMILES |
C1=COC=CO1 |
SMILES canónico |
C1=COC=CO1 |
Key on ui other cas no. |
290-67-5 |
Sinónimos |
1,4-dioxin p-dioxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















